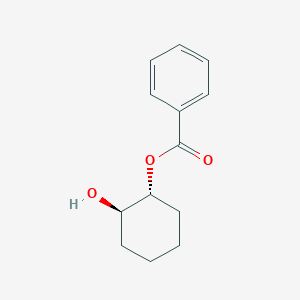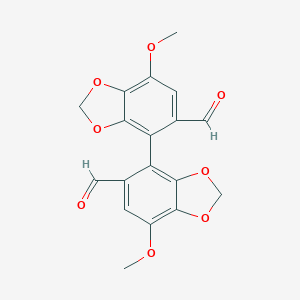![molecular formula C21H16Cl2IN3O3 B304785 N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide](/img/structure/B304785.png)
N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including as an anti-tumor agent and as a potential treatment for tuberculosis. In
Mecanismo De Acción
The mechanism of action of N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and pathways involved in tumor growth and tuberculosis infection.
Biochemical and Physiological Effects:
N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide has been shown to have various biochemical and physiological effects. Studies have suggested that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit the growth of Mycobacterium tuberculosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide in lab experiments is its potential as an anti-tumor agent and anti-tubercular agent. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Direcciones Futuras
There are several future directions for research on N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide. One area of research could be to further investigate its mechanism of action and optimize its use as an anti-tumor and anti-tubercular agent. Another area of research could be to explore its potential as a treatment for other diseases or conditions. Additionally, more research could be done to investigate the safety and toxicity of this compound.
In conclusion, N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide is a chemical compound that has shown promise in various areas of scientific research. While its mechanism of action is not fully understood, it has potential as an anti-tumor and anti-tubercular agent. Future research could focus on optimizing its use in experiments, exploring its potential as a treatment for other diseases, and investigating its safety and toxicity.
Métodos De Síntesis
The synthesis of N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide involves the reaction of isonicotinohydrazide with 4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol. The resulting compound is then purified using various techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide has been studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the development of anti-tumor agents. Studies have shown that this compound has anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Another area of research where this compound has potential applications is in the treatment of tuberculosis. Studies have shown that this compound has anti-tubercular activity and can inhibit the growth of Mycobacterium tuberculosis, the bacteria that causes tuberculosis.
Propiedades
Nombre del producto |
N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide |
|---|---|
Fórmula molecular |
C21H16Cl2IN3O3 |
Peso molecular |
556.2 g/mol |
Nombre IUPAC |
N-[(E)-[4-[(2,6-dichlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H16Cl2IN3O3/c1-29-19-10-13(11-26-27-21(28)14-5-7-25-8-6-14)9-18(24)20(19)30-12-15-16(22)3-2-4-17(15)23/h2-11H,12H2,1H3,(H,27,28)/b26-11+ |
Clave InChI |
GLZIIMBRSYIOEF-KBKYJPHKSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)I)OCC3=C(C=CC=C3Cl)Cl |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)I)OCC3=C(C=CC=C3Cl)Cl |
SMILES canónico |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)I)OCC3=C(C=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304707.png)
![3-(2,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304708.png)
![5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B304709.png)
![3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid](/img/structure/B304710.png)


![N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine](/img/structure/B304716.png)
![2-[[5-(4-chlorophenyl)-11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B304717.png)

![N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B304722.png)
![butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B304723.png)
![2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304724.png)